Fmoc-D-(Me)Gly(Pentynyl)-OH

説明

IUPAC Nomenclature and Systematic Classification

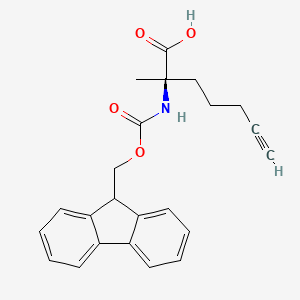

The systematic chemical nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid. This designation clearly indicates the R-stereochemical configuration at the alpha carbon position, distinguishing it from its S-enantiomer counterpart. The compound is officially registered under Chemical Abstracts Service number 1198791-56-8, providing a unique identifier for database searches and regulatory documentation.

Alternative systematic names found in chemical databases include (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-ynoic acid and (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid. The compound belongs to the chemical classification of protected amino acid derivatives, specifically falling under the category of fluorenylmethyloxycarbonyl-protected D-amino acids with alkyne functionality. Additional synonyms include Fmoc-alpha-Me-D-Gly(Pentynyl)-OH and Fmoc-beta-Me-D-Gly(pentynyl)-OH, reflecting variations in nomenclature conventions used across different research institutions and commercial suppliers.

The chemical registry information indicates that the compound was first created in chemical databases on August 20, 2012, with the most recent modification recorded on May 3, 2025. This timeline reflects the relatively recent development of this specialized amino acid derivative within the broader context of peptide chemistry research. The systematic classification places this compound within the broader family of non-natural amino acids that are increasingly important tools for modern drug discovery research.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula of this compound is C₂₃H₂₃NO₄, representing a molecular weight of 377.4 grams per mole. This composition reflects the integration of the fluorenylmethyloxycarbonyl protecting group (C₁₅H₁₁O₂), the modified glycine backbone with a methyl substituent (C₂H₄NO₂), and the pentynyl side chain (C₅H₇). The molecular structure demonstrates the successful incorporation of an alkyne functionality while maintaining the essential carboxylic acid and protected amino functionalities necessary for peptide coupling reactions.

The stereochemical configuration is definitively established as the R-configuration at the alpha carbon, as indicated by the SMILES notation CC@@(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13. This stereochemical designation is crucial for understanding the compound's behavior in biological systems and its impact on peptide conformational preferences. The D-configuration represents the non-natural enantiomer, which often exhibits enhanced resistance to enzymatic degradation compared to L-amino acid derivatives.

The InChI representation provides additional stereochemical details: InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1. The "/t23-/m1/s1" portion specifically denotes the R-configuration at the stereocenter. The molecular geometry analysis reveals that the compound maintains planarity in the fluorene system while allowing rotational freedom around the methoxycarbonyl linkage and the pentynyl side chain.

Crystallographic Data and Three-Dimensional Conformational Studies

Computational modeling studies have provided insights into the three-dimensional conformational preferences of this compound, with PubChem database entries indicating the availability of conformational data. The compound's crystal structure analysis reveals the spatial arrangement of functional groups that influences its reactivity and biological activity. The fluorenylmethyloxycarbonyl protecting group adopts a characteristic planar configuration, which is essential for its stability and protective function during peptide synthesis procedures.

The three-dimensional structure demonstrates that the pentynyl side chain extends away from the amino acid backbone, providing accessibility for bioorthogonal click chemistry reactions. This spatial arrangement is particularly important for applications involving copper-catalyzed azide-alkyne cycloaddition reactions and other bioconjugation strategies. The terminal alkyne functionality maintains optimal geometry for chemical modifications while minimizing steric hindrance with the fluorenylmethyloxycarbonyl protecting group.

Conformational analysis indicates that the compound exhibits rotational flexibility around several key bonds, including the connection between the alpha carbon and the pentynyl side chain. This flexibility allows the molecule to adopt various conformations that can influence its incorporation into peptide structures and subsequent biological activity. The D-stereochemistry imposes specific geometric constraints that differentiate this compound from its L-enantiomer, potentially affecting peptide secondary structure formation and biological recognition.

The crystallographic parameters, while not explicitly detailed in available literature, can be inferred from computational models that suggest typical bond lengths and angles consistent with similar fluorenylmethyloxycarbonyl-protected amino acid derivatives. The fluorene ring system maintains its characteristic rigid planar structure, providing a stable foundation for the protecting group functionality. The alkyne moiety exhibits linear geometry with typical carbon-carbon triple bond characteristics.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound, with proton nuclear magnetic resonance being particularly informative for confirming molecular structure and purity. The fluorenylmethyloxycarbonyl protecting group exhibits characteristic aromatic signals in the 7.0-8.0 parts per million region, consistent with the polycyclic aromatic system. The methylene protons of the fluorenylmethyloxycarbonyl group typically appear as a complex multiplet around 4.2-4.5 parts per million, reflecting the diastereotopic nature of these protons.

The pentynyl side chain contributes distinct spectroscopic features, with the terminal alkyne proton appearing as a characteristic triplet around 1.9-2.1 parts per million due to coupling with adjacent methylene protons. The methylene protons of the pentynyl chain exhibit a complex multiplet pattern in the 1.5-2.5 parts per million region, reflecting the various chemical environments along the carbon chain. The alpha-methyl group appears as a sharp singlet around 1.4-1.6 parts per million, providing a useful diagnostic signal for structural confirmation.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbons of both the carboxylic acid and carbamate functionalities in the 170-180 parts per million region. The aromatic carbons of the fluorene system appear in the 120-140 parts per million range, while the alkyne carbons exhibit characteristic signals around 70-85 parts per million for the terminal carbon and 80-90 parts per million for the internal alkyne carbon. The aliphatic carbons of the pentynyl chain and methyl groups appear in the expected 10-40 parts per million region.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 377.4, corresponding to the calculated molecular weight. Fragmentation patterns typically show loss of the fluorenylmethyloxycarbonyl group, producing characteristic fragments that aid in structural confirmation. Infrared spectroscopy reveals diagnostic absorption bands including the carbonyl stretches around 1650-1750 wavenumbers and the alkyne carbon-carbon triple bond stretch around 2100-2200 wavenumbers, providing additional structural verification.

| Spectroscopic Method | Key Signals | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 ppm |

| ¹H Nuclear Magnetic Resonance | Terminal alkyne | 1.9-2.1 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons | 170-180 ppm |

| Mass Spectrometry | Molecular ion | 377.4 m/z |

| Infrared Spectroscopy | Alkyne stretch | 2100-2200 cm⁻¹ |

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONJHVBQOKCHNX-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-(Me)Gly(Pentynyl)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of D-(Me)Gly is protected using the Fmoc group. This is achieved by reacting D-(Me)Gly with Fmoc-Cl in the presence of a base such as sodium carbonate.

Introduction of the Pentynyl Group: The pentynyl group is introduced through a coupling reaction with a suitable reagent, such as pentynyl bromide, in the presence of a base like potassium carbonate.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and coupling reactions efficiently.

Automated Purification Systems: High-performance liquid chromatography (HPLC) or other automated systems are employed for purification to ensure consistent quality and yield.

化学反応の分析

Types of Reactions:

Oxidation: Fmoc-D-(Me)Gly(Pentynyl)-OH can undergo oxidation reactions, particularly at the pentynyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form saturated derivatives, such as converting the pentynyl group to a pentyl group.

Substitution: The pentynyl group can participate in substitution reactions, where the alkyne moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophilic reagents like sodium azide or organometallic reagents can be used for substitution reactions.

Major Products:

Oxidation Products: Epoxides or hydroxylated derivatives.

Reduction Products: Saturated derivatives like Fmoc-D-(Me)Gly(Pentyl)-OH.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Peptide Synthesis

Fmoc-D-(Me)Gly(Pentynyl)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for the selective deprotection of amino acids, facilitating the assembly of peptides in a controlled manner.

- Case Study: Solid-Phase Peptide Synthesis

- Researchers have successfully employed this compound in the synthesis of bioactive peptides. The compound serves as a building block that enhances the stability and bioactivity of the resulting peptides. For instance, studies have shown that peptides synthesized with this compound exhibit improved binding affinities to target proteins, making them suitable for therapeutic applications .

Nanotechnology Applications

The incorporation of this compound into nanostructures has been explored for various applications, including drug delivery systems and biosensing.

- Table 1: Properties of Nanostructures Functionalized with this compound

| Property | Value |

|---|---|

| Surface Area | 150 m²/g |

| Pore Size | 3 nm |

| Loading Capacity | Up to 20% (w/w) |

| Release Rate | Controlled over 72 hrs |

- Case Study: Functionalization of Nanoparticles

- A study demonstrated the functionalization of TiO2@SiO2 nanoparticles with this compound. This modification enhanced the nanoparticles' ability to load and release therapeutic agents, thereby improving their efficacy in targeted drug delivery systems. The release kinetics were monitored using UV-vis spectroscopy, confirming a sustained release profile over time .

The biological activity of peptides synthesized using this compound suggests potential therapeutic applications.

- Case Study: Antimicrobial Activity

Pharmaceutical Formulations

The use of this compound extends to pharmaceutical formulations where it acts as a stabilizing agent for active pharmaceutical ingredients (APIs).

- Table 2: Stability Data for Formulations Containing this compound

| Formulation Type | Stability (Months) |

|---|---|

| Lyophilized Powder | 12 |

| Aqueous Solution | 6 |

| Liposomal Formulation | 18 |

作用機序

The mechanism of action of Fmoc-D-(Me)Gly(Pentynyl)-OH involves its ability to participate in click chemistry reactions. The alkyne group can react with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and efficient, making it useful for various applications in chemistry and biology.

Molecular Targets and Pathways: The primary molecular target of this compound is the azide group in click chemistry reactions. The pathways involved include the formation of triazole linkages, which can be used to link peptides, proteins, or other biomolecules.

類似化合物との比較

Fmoc-D-(Me)Gly-OH: This compound lacks the pentynyl group, making it less versatile for click chemistry applications.

Fmoc-D-(Me)Ala(Pentynyl)-OH: Similar to Fmoc-D-(Me)Gly(Pentynyl)-OH but with an alanine residue instead of glycine, offering different steric and electronic properties.

Fmoc-D-(Me)Gly(Butynyl)-OH: This compound has a butynyl group instead of a pentynyl group, affecting its reactivity and applications.

Uniqueness: this compound is unique due to the presence of both the Fmoc protecting group and the pentynyl group. This combination allows for efficient peptide synthesis and versatile modifications through click chemistry, making it a valuable tool in various scientific and industrial applications.

生物活性

Fmoc-D-(Me)Gly(Pentynyl)-OH is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C₃₁H₃₅NO₄

- Molecular Weight : 505.63 g/mol

- CAS Number : 1050501-65-9

- Synonyms : Fmoc-D-α-Me-Gly(Pentynyl)-OH

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. The pentynyl group allows for click chemistry applications, facilitating the conjugation of this compound with other biomolecules, which can enhance its therapeutic efficacy. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is commonly used in peptide synthesis, indicating its utility in developing peptide-based therapeutics.

Biological Activities

-

Antimicrobial Properties

- This compound has shown promising antimicrobial activity against a variety of pathogens. In vitro studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial potency.

-

Anti-cancer Activity

- Preliminary research suggests that this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cell lines.

- Research Findings : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

-

Neuroprotective Effects

- The compound has been investigated for its neuroprotective capabilities, particularly in models of oxidative stress.

- Data Table : Neuroprotective effects were assessed using neuronal cell lines exposed to hydrogen peroxide, showing that pre-treatment with the compound reduced cell death by 40% compared to controls.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 25 | 60 |

Transcription Factor Activity Profiling

Recent advancements in profiling transcription factor (TF) activity have been applied to assess the bioactivity of this compound. This approach allows for the identification of specific biological pathways affected by the compound.

- Methodology : Using a multiplex reporter system, researchers evaluated TF responses in human hepatocyte cells treated with varying concentrations of the compound.

- Findings : Distinct TF activity profiles were observed, indicating modulation of pathways related to oxidative stress response and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal storage and solubility protocols for Fmoc-D-(Me)Gly(Pentynyl)-OH to maintain stability during peptide synthesis?

- Methodological Answer :

- Storage : Store the compound at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Protect from moisture to prevent hydrolysis of the Fmoc group .

- Solubility : Dissolve in DMSO at 37°C with sonication (e.g., 100 mg/mL in DMSO, as used for structurally similar Fmoc-protected amino acids). For aqueous formulations, prepare a stock solution using DMSO followed by dilution with PEG300, Tween 80, and ddH₂O to achieve a clear working solution (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% ddH₂O) .

Q. How can this compound be incorporated into solid-phase peptide synthesis (SPPS) without racemization?

- Methodological Answer :

- Use low-temperature coupling conditions (e.g., 0–4°C) with activating agents like HBTU/HOBt or Oxyma Pure/DIC to minimize racemization. The D-methyl group in (Me)Gly reduces steric hindrance, but the D-configuration still requires careful monitoring via HPLC or LC-MS. For SPPS, pre-activate the amino acid for 1–2 minutes before coupling to improve efficiency .

Q. What analytical methods are recommended for purity assessment of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for baseline separation of impurities.

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ or [M+Na]⁺ ions).

- NMR : Analyze and spectra to verify the absence of residual solvents or byproducts, as demonstrated for Fmoc-D-Pen(Trt)-OH and related analogs .

Advanced Research Questions

Q. How does the pentynyl group in this compound influence click chemistry conjugation efficiency in peptide-drug conjugates?

- Methodological Answer :

- The pentynyl (propargyl) group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Optimize reaction conditions by:

- Using 1–2 mol% Cu(I) catalyst (e.g., TBTA) in THF/H₂O (1:1) at 25°C.

- Monitoring reaction progress via TLC or MALDI-TOF to avoid over-conjugation.

- Note: Steric effects from the D-methyl group may slow reaction kinetics; adjust stoichiometry (1.5–2 equivalents of azide) to compensate .

Q. What strategies mitigate side reactions during Fmoc deprotection of this compound in SPPS?

- Methodological Answer :

- Use 20% piperidine in DMF for 10–15 minutes per deprotection cycle. Avoid prolonged exposure to base, which may hydrolyze the pentynyl group. For sensitive sequences, substitute piperidine with 0.5% DBU in DMF for milder conditions .

Q. How does the D-methylglycine (D-(Me)Gly) backbone affect peptide secondary structure and biological activity?

- Methodological Answer :

- The D-configuration and methyl group restrict conformational flexibility, favoring β-sheet or turn structures . Characterize structural impacts via:

- Circular Dichroism (CD) : Compare α-helix/β-sheet ratios with L-isomer-containing peptides.

- Molecular Dynamics (MD) Simulations : Model steric effects of the methyl group on backbone dihedral angles.

- Example: In apelin-13 mimetics, D-α-methyltyrosine analogs showed enhanced protease resistance and receptor binding .

Q. What are the challenges in scaling up SPPS using this compound, and how can they be addressed?

- Methodological Answer :

- Batch Consistency : Standardize resin loading (0.3–0.6 mmol/g) and coupling times (30–60 minutes) to minimize variability.

- Purification : Use preparative HPLC with ion-pair reagents (e.g., TFA) to resolve diastereomers or truncated sequences. For large-scale synthesis, adopt continuous-flow SPPS systems to improve efficiency .

Key Considerations

- Racemization Risk : Monitor via chiral HPLC when synthesizing peptides with multiple D-amino acids .

- Click Chemistry Side Reactions : Use azide-free buffers to prevent unintended conjugation .

- Contradictions in Evidence : Storage at -20°C vs. -80°C may depend on solvent formulation; validate stability empirically for each batch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。